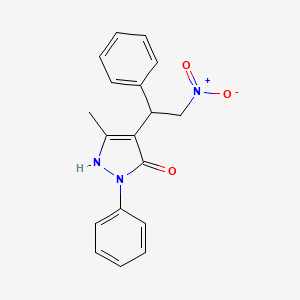

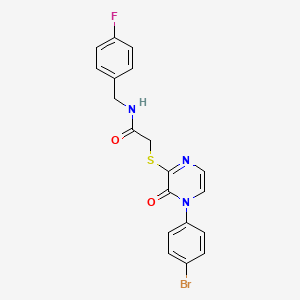

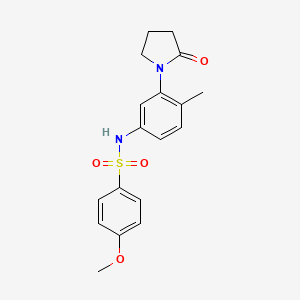

3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrazol derivative with the appropriate phenylethyl and phenyl precursors. The exact method would depend on the specific reactivity of these components .Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on the nature of the substituents and the pyrazol ring. For example, the nitro group might make the compound more reactive towards reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be determined by experimental measurements .Scientific Research Applications

Hydrogen Bonding in Crystal Structures : A study by Portilla et al. (2007) examined the crystal structures of compounds similar to 3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol. They found complex hydrogen-bonded sheets in these structures, which are crucial for understanding the properties of these materials (Portilla et al., 2007).

Corrosion Inhibition : Singh et al. (2020) explored the use of pyrazol derivatives as corrosion inhibitors for N80 steel in the petroleum industry. They found that these compounds could effectively mitigate corrosion, which is vital for the longevity and safety of petroleum infrastructure (Singh et al., 2020).

Green Chemistry and Synthesis : Mosaddegh et al. (2010) reported on the environmentally friendly synthesis of bis(pyrazol-5-ol) derivatives. Their method emphasizes green chemistry principles, reducing environmental impact and enhancing sustainability (Mosaddegh et al., 2010).

Pharmaceutical Applications : Zheng et al. (2010) conducted research on pyrazole derivatives, investigating their potential as pharmaceutical agents. They found that certain derivatives could suppress lung cancer cell growth, highlighting the medical relevance of these compounds (Zheng et al., 2010).

Material Science and Nanotechnology : The work by Nemytova et al. (2018) on regiocontrolled methylation of pyrazol-5-ols opens up possibilities in material science and nanotechnology, potentially leading to new materials with specific properties (Nemytova et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-4-(2-nitro-1-phenylethyl)-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-13-17(16(12-20(23)24)14-8-4-2-5-9-14)18(22)21(19-13)15-10-6-3-7-11-15/h2-11,16,19H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJJBJCQZAZFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

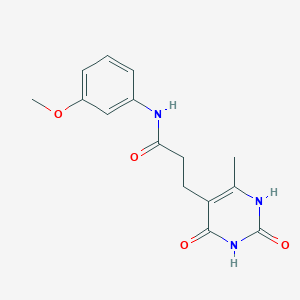

![1-methyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857695.png)

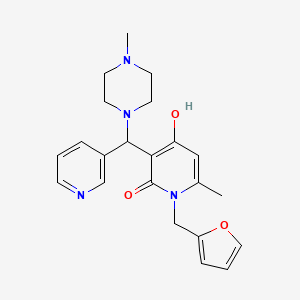

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2857701.png)

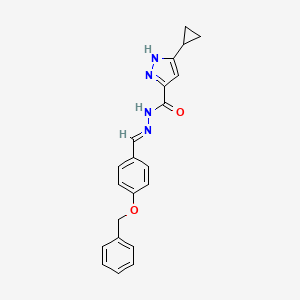

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)